molecular formula C19H30N2 B1386903 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine CAS No. 1171669-25-2

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Cat. No.: B1386903
CAS No.: 1171669-25-2
M. Wt: 286.5 g/mol
InChI Key: GLPVSIJNHICFLN-UHFFFAOYSA-N
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Description

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is a complex organic compound with a molecular formula of C19H30N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine typically involves the reaction of 1-butyl-1,2,3,4-tetrahydroquinoline with cyclopentanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives, such as:

Uniqueness

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-3-12-21-13-6-7-17-14-16(10-11-19(17)21)15-20-18-8-4-5-9-18/h10-11,14,18,20H,2-9,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVSIJNHICFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
Reactant of Route 6
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

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